molecular formula C9H7BrClNO4 B2489418 Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate CAS No. 1441173-02-9

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate

Cat. No.: B2489418
CAS No.: 1441173-02-9
M. Wt: 308.51
InChI Key: YZZYBIJGZZQMPH-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a chloro substituent, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate typically involves the bromination of methyl 5-chloro-4-nitrobenzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products Formed

    Substituted Benzoates: Products formed by nucleophilic substitution of the bromomethyl group.

    Amino Derivatives: Products formed by the reduction of the nitro group.

    Carboxylic Acids: Products formed by the oxidation of the methyl group.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial and fungal infections.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound is employed in studies investigating the effects of halogenated and nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and the overall stability of the compound. The chloro substituent also affects the compound’s reactivity by providing additional electron-withdrawing effects.

Comparison with Similar Compounds

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate can be compared with similar compounds such as:

    Methyl 2-(bromomethyl)-4-nitrobenzoate: Lacks the chloro substituent, resulting in different reactivity and stability.

    Methyl 2-(chloromethyl)-5-chloro-4-nitrobenzoate: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in nucleophilic substitution reactions.

    Methyl 2-(bromomethyl)-5-nitrobenzoate: Lacks the chloro substituent, affecting its overall reactivity and applications.

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZYBIJGZZQMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-chloro-2-methyl-4-nitrobenzoate (862 mg, 4 mmol) and NBS (854 mg, 4.8 mmol) in MeCN (16 mL) was degassed and then AIBN (14 mg, 0.08 mmol) was added. The mixture was heated to 70° C. for 18 h. The solvent was removed in vacuo and the residue was partitioned between DCM (50 mL) and water (50 mL). The organic phase was passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane) in order to remove baseline impurities gave methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate (1.09 g, 89%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 8.14 (s, 1H), 7.98 (s, 1H), 4.91 (s, 2H), 4.00 (s, 3H).
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
854 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mg
Type
catalyst
Reaction Step Two

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